[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol
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Overview
Description
[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, an oxane (tetrahydropyran) ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the oxane ring and the phenoxyethyl group. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Oxane Ring: The oxane ring can be introduced via cyclization reactions involving dihydropyran.
Attachment of Phenoxyethyl Group: This step often involves nucleophilic substitution reactions where the phenoxyethyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. The presence of the piperidine ring, oxane ring, and phenoxyethyl group suggests that it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique chemical properties may make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinone and substituted piperidines share structural similarities with [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol.
Oxane Derivatives: Compounds containing the oxane ring, such as 2H-pyrans, are structurally related.
Phenoxyethyl Derivatives: Compounds with the phenoxyethyl group, such as certain indole derivatives, also share similarities.
Uniqueness
What sets this compound apart is the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[1-(oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c21-16-19(10-14-23-18-5-2-1-3-6-18)9-4-11-20(15-19)17-7-12-22-13-8-17/h1-3,5-6,17,21H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQFXPSBDCZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)(CCOC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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